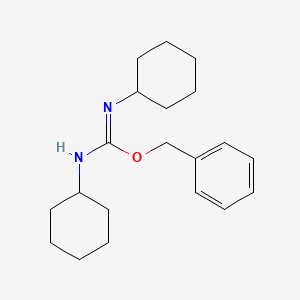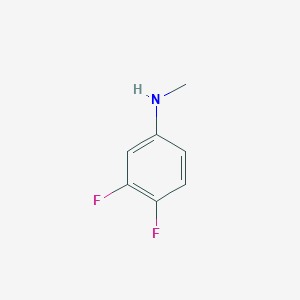
3,4-difluoro-N-methylaniline
説明
3,4-Difluoro-N-methylaniline is a chemical compound with the CAS Number: 138563-54-9. It has a molecular weight of 143.14 and its linear formula is C7H7F2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one methylamine group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Spectroscopic and Structural Investigations
Spectroscopic and structural investigations of 3,4-difluoro-N-methylaniline have been conducted using various experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. These studies are supported by theoretical calculations using the DFT approach, providing insights into the optimized geometry, vibrational spectra, nuclear magnetic resonance spectra, electronic characteristics, nonlinear optical properties, and thermodynamic features of the molecule. This comprehensive analysis helps in understanding the structural and physicochemical properties of this compound and its derivatives, which are crucial for various scientific applications (E. Kose, M. Karabacak, A. Atac, 2015).
Electrosynthesis and Characterisation
The electropolymerisation of N-methylaniline, closely related to this compound, has been studied to obtain thin films of poly(N-methylaniline) in organic solvents. This research highlights the process of forming polymeric materials from N-methylaniline derivatives, which can be applicable for developing new materials with desired electrical and optical properties (D. Wei, T. Lindfors, C. Kvarnström, L. Kronberg, R. Sjöholm, A. Ivaska, 2005).
Synthesis and Conformational Properties
Research on fluorinated proline derivatives, including studies on 3,4-difluoro-l-prolines, provides insights into the synthesis and conformational properties of these compounds. Fluorination effects on proline derivatives, including those similar to this compound, are significant for applications in medicinal chemistry, structural biochemistry, and organocatalysis. Understanding the conformational and dynamical properties of these fluorinated compounds allows for their application in probing protein stability and folding mechanisms (Gert-Jan Hofman, Emile Ottoy, M. Light, B. Kieffer, J. Martins, I. Kuprov, Davy Sinnaeve, B. Linclau, 2019).
Photoelectrochemistry and Spectroscopy
The properties of substituted polyanilines, including those related to N-methylaniline derivatives, have been explored through photoelectrochemical and spectroscopic techniques. This research is essential for understanding the electrical and optical behavior of polyaniline derivatives, which can be tailored for specific applications in electronics and materials science (P. Kilmartin, G. Wright, 1999).
Safety and Hazards
The safety information for 3,4-Difluoro-N-methylaniline indicates that it is a dangerous compound. It has the signal word “Danger” and is associated with several hazard statements including H227, H301, H315, H317, H318, H335, and H412 . These codes correspond to various hazards such as flammability, toxicity if swallowed, skin irritation, and environmental hazards .
作用機序
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, often serving as precursors in the synthesis of pharmaceuticals .
Mode of Action
It’s known that anilines can undergo various chemical reactions, including electrophilic substitution, due to the presence of an amino group attached to the benzene ring . The fluorine atoms on the benzene ring can influence the reactivity of the compound, potentially affecting its interaction with its targets .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability and distribution in the body, have been calculated . It has a high gastrointestinal absorption and is predicted to be BBB permeant .
特性
IUPAC Name |
3,4-difluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULGSLUIIZBEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138563-54-9 | |
| Record name | 3,4-difluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





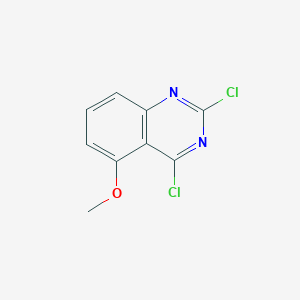
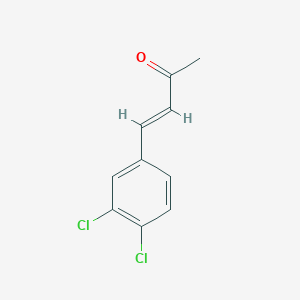
![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)
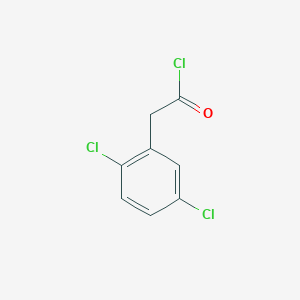

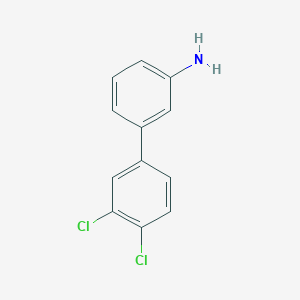
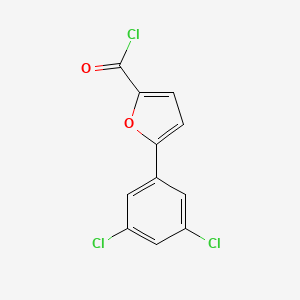
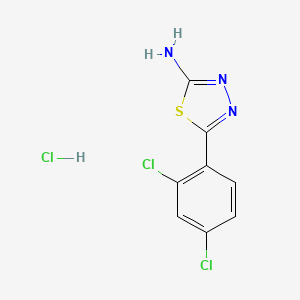
![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)
